4-(6-Methyl-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-{6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a pyrimidine ring, and a naphthalene sulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process often includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthalene Sulfonyl Group: This step involves the sulfonylation of the piperazine ring, which is then attached to the pyrimidine core.
Attachment of the Morpholine Ring: The final step involves the coupling of the morpholine ring to the pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl-(3,4,5,6-Tetrahydro-2h-[1,4’]Bipyridinyl-4-Yl)-Methanone
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-{6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific investigations and applications.
Properties
Molecular Formula |
C23H27N5O3S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[6-methyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C23H27N5O3S/c1-18-16-22(26-12-14-31-15-13-26)25-23(24-18)27-8-10-28(11-9-27)32(29,30)21-7-6-19-4-2-3-5-20(19)17-21/h2-7,16-17H,8-15H2,1H3 |
InChI Key |
MJCVJHDNGKDWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5 |
Origin of Product |
United States |
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